

# 1H NMR and 13C NMR spectral data of (2,6-Dibromophenyl)methanol

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## Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanol

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An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **(2,6-Dibromophenyl)methanol**

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This technical guide offers a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **(2,6-Dibromophenyl)methanol**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed predicted spectrum derived from foundational NMR principles and comparative data from structurally analogous compounds. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar substituted benzyl alcohols.

The guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the predicted chemical shifts and coupling constants. Furthermore, a detailed experimental protocol is provided to serve as a self-validating system for researchers aiming to acquire their own experimental data.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The molecular structure of **(2,6-Dibromophenyl)methanol**, with its symmetrically substituted aromatic ring, gives rise to a distinct and predictable NMR fingerprint. The predicted spectral

data are summarized in Table 1.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **(2,6-Dibromophenyl)methanol** in CDCl<sub>3</sub>

<sup>1</sup> H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-3, H-5	7.55 - 7.65	Doublet (d)	8.0 - 8.5	2H
H-4	7.05 - 7.15	Triplet (t)	8.0 - 8.5	1H
-CH <sub>2</sub> -	4.90 - 5.00	Singlet (s)	N/A	2H
-OH	Variable (typically 1.8 - 2.5)	Singlet (s)	N/A	1H
<sup>13</sup> C NMR	Predicted Chemical Shift (δ, ppm)			
C-1	138 - 140			
C-2, C-6	122 - 124			
C-3, C-5	131 - 133			
C-4	128 - 130			
-CH <sub>2</sub> -	63 - 65			

## Structural Visualization

To aid in the assignment of NMR signals, the structure and numbering of **(2,6-Dibromophenyl)methanol** are presented below.

Caption: Molecular structure of **(2,6-Dibromophenyl)methanol** with atom numbering.

## Spectral Analysis and Interpretation

## <sup>1</sup>H NMR Spectrum Analysis

The symmetry of the 2,6-dibromo substitution pattern simplifies the aromatic region of the <sup>1</sup>H NMR spectrum into a characteristic AX<sub>2</sub> spin system.

- Aromatic Protons (H-3, H-4, H-5): The protons at the 3- and 5-positions (H-3, H-5) are chemically equivalent and appear as a doublet due to coupling with the single proton at the 4-position (H-4). The H-4 proton, in turn, is split into a triplet by the two equivalent neighboring protons (H-3 and H-5). The strong electron-withdrawing effect of the bromine atoms deshields these protons, shifting them downfield.
- Methylene Protons (-CH<sub>2</sub>-): The two protons of the hydroxymethyl group are equivalent and are expected to appear as a singlet. Their proximity to the aromatic ring and the hydroxyl group places their chemical shift in the 4.90 - 5.00 ppm range. In very pure, dry solvents, coupling to the hydroxyl proton might be observed, resulting in a doublet.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet and its signal can be confirmed by D<sub>2</sub>O exchange, where the peak disappears.

## <sup>13</sup>C NMR Spectrum Analysis

The <sup>13</sup>C NMR spectrum is also simplified by the molecule's symmetry, showing only five distinct signals.

- Aromatic Carbons:
  - C-1 (ipso-Carbon): The carbon atom bearing the hydroxymethyl group (C-1) is expected to be in the 138-140 ppm range.
  - C-2, C-6 (Bromo-substituted Carbons): The two carbon atoms directly bonded to the bromine atoms (C-2, C-6) are equivalent. The "heavy atom" effect of bromine shifts these carbons upfield to the 122-124 ppm region.
  - C-3, C-5: These equivalent carbons will appear as a single peak around 131-133 ppm.

- C-4: This carbon, situated para to the hydroxymethyl group, is expected to resonate at approximately 128-130 ppm.
- Aliphatic Carbon (-CH<sub>2</sub>-): The carbon of the methylene group is expected in the 63-65 ppm range, a typical shift for a benzylic alcohol.

## Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined data for benzyl alcohol and 2,6-dibromophenol is instructive.

Table 2: NMR Data Comparison of **(2,6-Dibromophenyl)methanol** with Related Compounds

Compound	Aromatic <sup>1</sup> H Shifts (ppm)	Aromatic <sup>13</sup> C Shifts (ppm)	Ref.
Benzyl Alcohol	7.25-7.40 (m, 5H)	141.1 (C1), 128.6 (C3,5), 127.9 (C4), 127.1 (C2,6)	[1][2]
2,6-Dibromophenol	7.43 (d, 2H), 6.70 (t, 1H)	147.9 (C1), 132.5 (C3,5), 129.0 (C4), 110.4 (C2,6)	[3]
(2,6-Dibromophenyl)methanol (Predicted)	7.55-7.65 (d, 2H), 7.05-7.15 (t, 1H)	138-140 (C1), 122- 124 (C2,6), 131-133 (C3,5), 128-130 (C4)	

The comparison reveals that the introduction of two bromine atoms significantly influences the chemical shifts. In 2,6-dibromophenol, the carbons attached to bromine (C-2, C-6) are shifted upfield compared to the corresponding carbons in benzyl alcohol.[3] A similar upfield shift is predicted for **(2,6-Dibromophenyl)methanol**. The proton shifts are also expected to be further downfield compared to benzyl alcohol due to the inductive effect of the bromine atoms.

## Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **(2,6-Dibromophenyl)methanol**.

## Sample Preparation

- Weighing: Accurately weigh 10-15 mg of **(2,6-Dibromophenyl)methanol** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a standard solvent allows for consistent data and comparison with literature values.[4][5]
- Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

## Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 16 ppm (centered around 6 ppm).
- Acquisition Time: ~2 seconds.
- Relaxation Delay (d1): 5 seconds. A longer relaxation delay is crucial for accurate integration, especially for quantitative analysis.[6]
- Number of Scans: 16-32, depending on the sample concentration.

### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A standard proton-decoupled experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: 240 ppm (centered around 120 ppm).

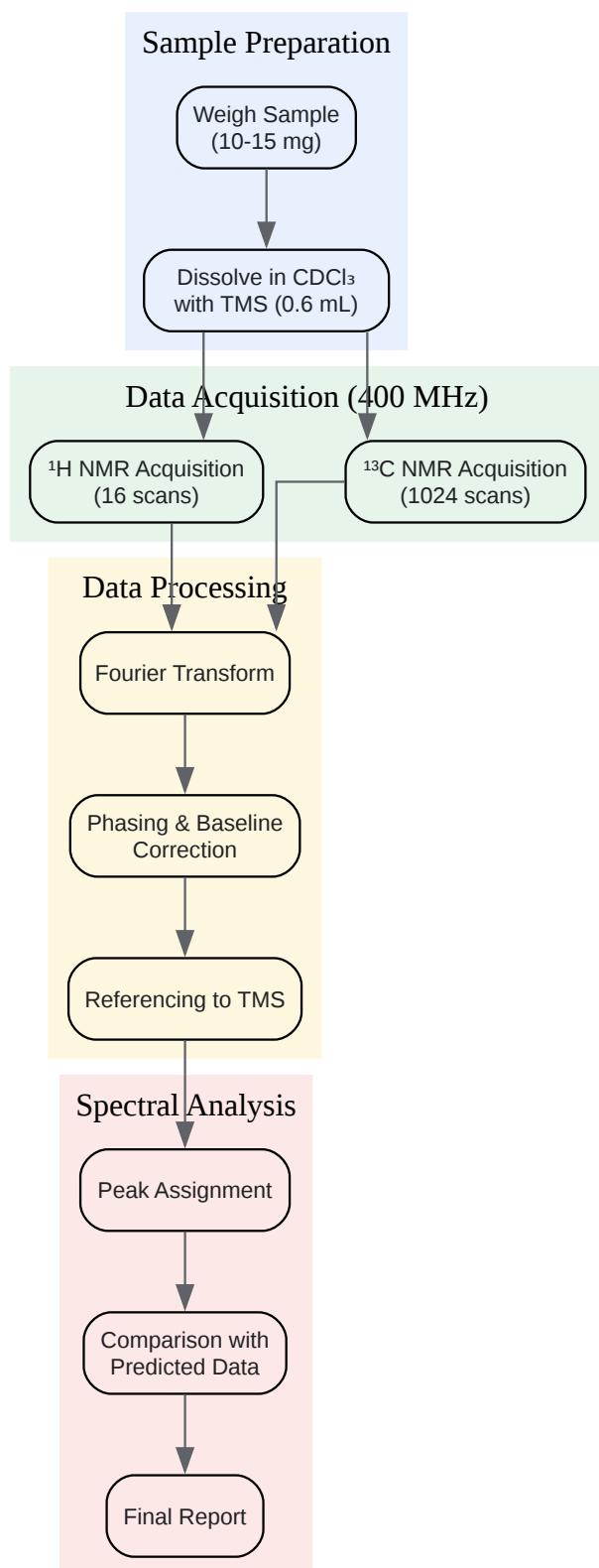
- Acquisition Time: ~1 second.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[7]</sup>

## Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$ , 1-2 Hz for  $^{13}\text{C}$ ) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a polynomial baseline correction.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integration: Integrate all signals in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

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Caption: Experimental workflow for NMR analysis of **(2,6-Dibromophenyl)methanol**.

## Conclusion

This guide provides a robust, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR dataset for **(2,6-Dibromophenyl)methanol**, grounded in fundamental spectroscopic principles and comparative analysis with related structures. The detailed experimental protocol offers a clear and reproducible method for obtaining empirical data, ensuring scientific integrity and enabling researchers to confidently characterize this compound. The combination of predictive analysis and a rigorous experimental framework serves as a valuable resource for professionals in chemical research and development.

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